molecular formula C14H13NO B3264925 1-Phenyl-3-(pyridin-3-yl)propan-1-one CAS No. 39976-56-2

1-Phenyl-3-(pyridin-3-yl)propan-1-one

Cat. No.: B3264925
CAS No.: 39976-56-2
M. Wt: 211.26 g/mol
InChI Key: VUZLPVAXOHPRLL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacology

1-Phenyl-3-(pyridin-3-yl)propan-1-one and its derivatives are significant in the field of synthetic organic chemistry and pharmacology. For instance, derivatives like 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol have been designed and synthesized with the intent of creating α1 receptor antagonistic activity. This reflects the compound's potential application in developing pharmacological agents targeting α1 receptors (J. Hon, 2013).

Polymer Science and Photoinitiators

In polymer science, pyridine-based derivatives of this compound have been explored as photoinitiators. These compounds show potential in initiating polymerization reactions due to their favorable absorption characteristics and reactivity under UV light, making them useful in the development of novel photopolymerization processes (R. Liska & D. Herzog, 2004).

Antimicrobial and Antitubercular Activities

The compound and its derivatives also demonstrate significant biological activities. Studies have shown that certain pyrimidine derivatives synthesized from this compound exhibit anti-inflammatory, analgesic, cytotoxic, and antitubercular properties. This points towards their potential application in the development of new therapeutic agents (K. Ishwar Bhat et al., 2014).

Schiff Bases and Antimicrobial Activity

The creation of Schiff bases from derivatives of this compound, when reacted with chitosan, leads to compounds with notable antimicrobial activities against a range of bacterial and fungal species. These findings are important for the development of new antimicrobial agents (A. Hamed et al., 2020).

Molecular Packing and Intermolecular Interactions

The study of molecular packing and intermolecular interactions in derivatives of this compound provides insights into their solid-state properties, which are crucial for applications in materials science, particularly in the field of organic electronics and photonics (M. Percino et al., 2014).

Mechanism of Action

Mode of Action

It is known that the compound has a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine . This structure may allow it to interact with various biological targets.

Pharmacokinetics

The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-(pyridin-3-yl)propan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound. For instance, it has a melting point of 110-115 °C and a boiling point of 80-81 °C (Press: 1 Torr), indicating that it is stable under normal physiological conditions .

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZLPVAXOHPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.